

5-Bromo-6-chloroindolin-2-one kinase inhibitor assay protocol

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Compound of Interest

Compound Name: 5-Bromo-6-chloroindolin-2-one

Cat. No.: B1517991

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Application Notes and Protocols:

In Vitro Efficacy Evaluation of 5-Bromo-6-chloroindolin-2-one: A Luminescence-Based Kinase Inhibition Assay

Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Kinase Inhibition

The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to target the ATP-binding site of various protein kinases. This structural motif is central to the design of numerous clinically successful multi-targeted kinase inhibitors. A prominent example is Sunitinib (marketed as Sutent), a drug that potently inhibits receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][2][3][4] By targeting these key drivers of tumor angiogenesis and cell proliferation, Sunitinib has become a standard-of-care for renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2]

Another key example is SU5416 (Semaxanib), an indolin-2-one derivative that demonstrates potent and selective inhibition of VEGFR-2 (also known as KDR/Flk-1).[5][6][7] Its mechanism involves competing with ATP in the kinase catalytic domain, thereby blocking downstream signaling required for endothelial cell proliferation and tumor vascularization.[5][8] The established success of these compounds provides a strong rationale for investigating novel

derivatives like **5-Bromo-6-chloroindolin-2-one**. While specific biological data for **5-Bromo-6-chloroindolin-2-one** is not yet broadly published, its core structure suggests a high probability of activity against a similar spectrum of RTKs, including VEGFR, PDGFR, and c-Kit.

This document provides a detailed, robust protocol for determining the in vitro inhibitory potency of **5-Bromo-6-chloroindolin-2-one** against a representative tyrosine kinase, VEGFR-2. The methodology employs the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. This protocol is designed to be a self-validating system and can be readily adapted to assess the compound's activity against other kinases of interest, such as PDGFR β and c-Kit.

Principle of the Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP produced in a kinase reaction. A lower kinase activity, resulting from inhibition, leads to less ADP production.

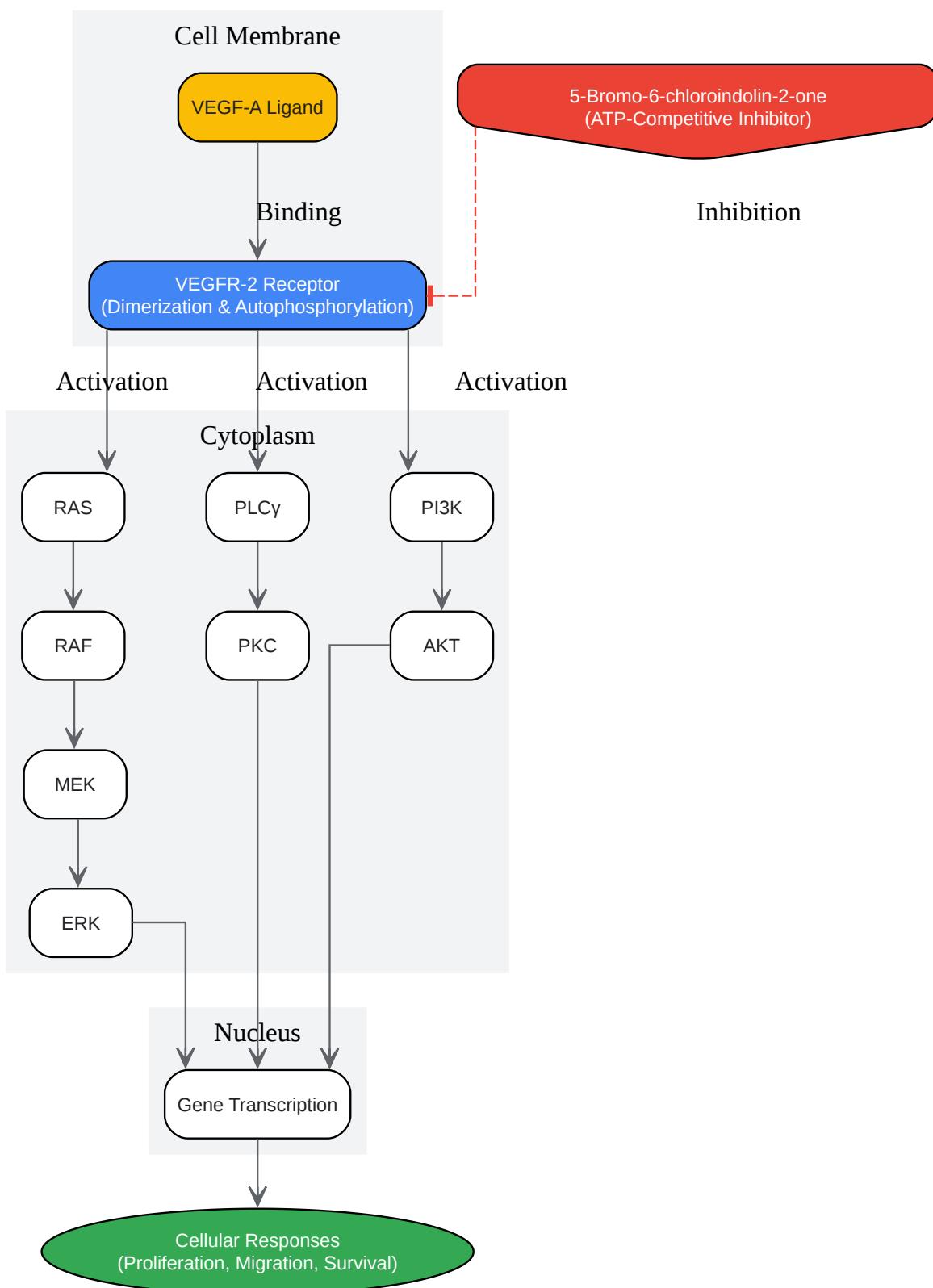
- Kinase Reaction: The kinase enzyme (e.g., VEGFR-2) catalyzes the transfer of a phosphate group from ATP to a specific substrate. The test compound, **5-Bromo-6-chloroindolin-2-one**, is included to assess its ability to inhibit this reaction.
- ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added, which contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal that is directly proportional to the amount of ADP produced in the initial kinase reaction.

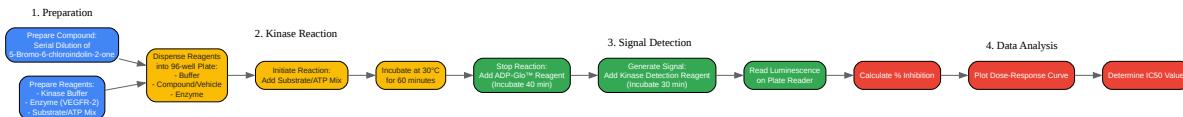
Therefore, a strong luminescent signal correlates with high kinase activity, while a low signal indicates potent inhibition by the test compound.

Visualizing the Target Pathway and Assay Workflow

VEGFR-2 Signaling and Point of Inhibition

The following diagram illustrates the canonical VEGFR-2 signaling pathway, which is crucial for angiogenesis, and highlights the point of action for an ATP-competitive inhibitor like **5-Bromo-6-chloroindolin-2-one**.





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